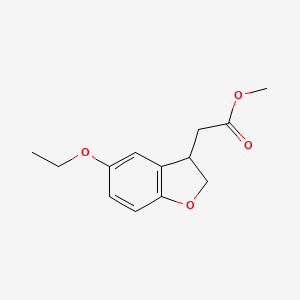
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods often require precise control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthesis techniques such as microwave-assisted synthesis (MWI) to enhance reaction rates and yields . These methods are optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: It is used in studies investigating the biological activities of benzofuran compounds, such as their anticancer, antibacterial, and antiviral properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate include other benzofuran derivatives such as:
- Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
- 2,3-Dihydrobenzofuran-5-carboxylic acid
- 5-Hydroxy-2,3-dihydrobenzofuran
Uniqueness
This compound is unique due to its specific ethoxy and acetate functional groups, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. These unique features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2070896-63-6 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-(5-ethoxy-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C13H16O4/c1-3-16-10-4-5-12-11(7-10)9(8-17-12)6-13(14)15-2/h4-5,7,9H,3,6,8H2,1-2H3 |
InChI Key |
UWSBZQFOJJCQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC2CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)
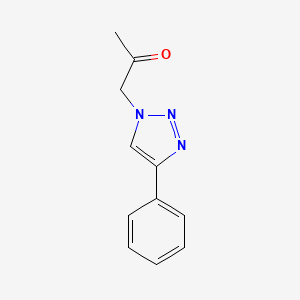
![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)
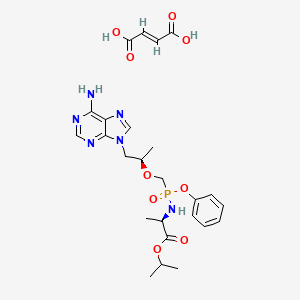
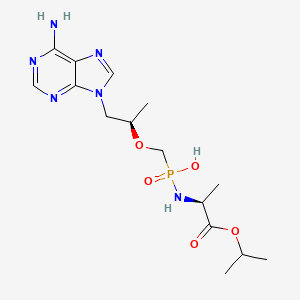
![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)
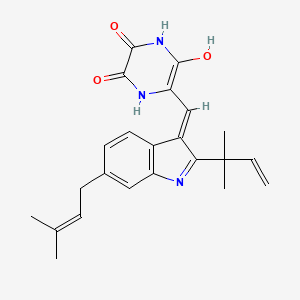
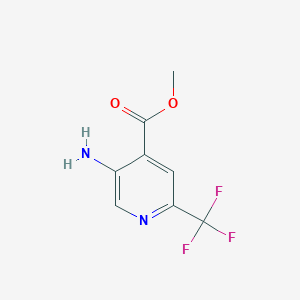
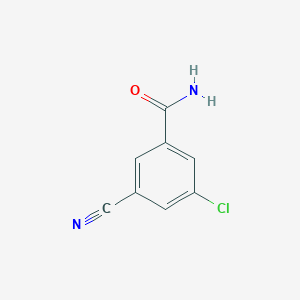
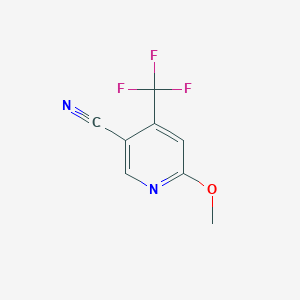
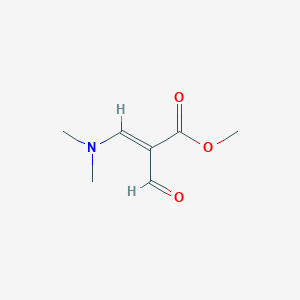
![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)
![Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12335044.png)
